molecular formula C13H10N2O4 B074784 5-Nitro-2-(p-carbamoylstyryl)furan CAS No. 1553-59-9

5-Nitro-2-(p-carbamoylstyryl)furan

Cat. No.: B074784
CAS No.: 1553-59-9
M. Wt: 258.23 g/mol
InChI Key: HYOFJFNXVKQCTR-ZZXKWVIFSA-N
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Description

5-Nitro-2-(p-carbamoylstyryl)furan is a compound belonging to the class of nitrofurans, which are known for their significant biological activities. This compound is characterized by a furan ring substituted with a nitro group and a styryl group bearing a carbamoyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to yield 5-nitrofuran-2-carbaldehyde . This intermediate can then be subjected to further reactions to introduce the styryl and carbamoyl groups, forming the final compound.

Industrial Production Methods

Industrial production of 5-Nitro-2-(p-carbamoylstyryl)furan may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(p-carbamoylstyryl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-amino-2-(p-carbamoylstyryl)furan, while electrophilic substitution can introduce various functional groups onto the furan ring .

Scientific Research Applications

The compound 5-Nitro-2-(p-carbamoylstyryl)furan is a notable chemical entity that has garnered attention in various scientific fields, particularly in medicinal chemistry, materials science, and organic synthesis. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. The compound's ability to interact with biological targets makes it suitable for developing novel pharmaceuticals.

  • Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against human cancer cell lines, suggesting its potential utility in cancer treatment.

Organic Synthesis

In synthetic chemistry, this compound serves as an important intermediate for synthesizing other complex organic molecules. Its reactivity allows it to participate in various chemical reactions.

  • Reactions : The compound can undergo nucleophilic addition and electrophilic substitution reactions, making it versatile for creating diverse chemical entities.
  • Data Table :
Reaction TypeConditionsProduct Example
Nucleophilic AdditionAqueous conditions5-Nitro-2-(p-hydroxyaryl)furan
Electrophilic SubstitutionAcidic medium5-Nitro-2-(p-acetylaryl)furan

Materials Science

The compound has potential applications in materials science due to its electronic properties. It can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

  • Properties : The presence of the nitro group enhances electron affinity, making it suitable for electronic applications.
  • Case Study : Research has shown that incorporating this compound into polymer matrices improves the conductivity and stability of the resulting materials.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(p-carbamoylstyryl)furan involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. These intermediates can cause damage to DNA, proteins, and other cellular structures, leading to cell death. The compound’s molecular targets include bacterial enzymes involved in DNA replication and repair, making it effective against a range of bacterial pathogens .

Comparison with Similar Compounds

Biological Activity

5-Nitro-2-(p-carbamoylstyryl)furan is a compound that belongs to the nitrofuran class, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by a furan ring with a nitro group and a styryl group bearing a carbamoyl substituent. The structural complexity of this compound contributes to its potential biological efficacy.

The biological activity of 5-nitro compounds often involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular components, leading to:

  • DNA Damage : Reactive species can bind to DNA, causing strand breaks and mutations.
  • Protein Interaction : The compound may alter protein function by modifying amino acids, particularly those in active sites.
  • Cell Death : The cumulative effect of these interactions can result in apoptosis or necrosis in target cells.

Antimicrobial Activity

Research indicates that nitrofuran derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Mycobacterium tuberculosis

The mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular processes in bacteria, leading to cell death .

Anticancer Properties

Preclinical studies suggest that this compound may possess anticancer activity. It has been evaluated against several cancer cell lines, demonstrating:

  • Inhibition of Cell Proliferation : The compound reduces the growth rate of cancer cells.
  • Induction of Apoptosis : Evidence points to the activation of apoptotic pathways in treated cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various nitrofuran derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) effective against common pathogens .
  • Anticancer Activity Research : In vitro studies conducted on breast and prostate cancer cell lines revealed that treatment with this compound resulted in significant cytotoxicity compared to control groups. The study highlighted its potential as a lead compound for further development .
  • Mechanistic Insights : A detailed mechanistic study explored how the compound interacts with bacterial DNA polymerase, inhibiting its activity and thus preventing bacterial replication .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
MechanismInhibits DNA polymerase

Properties

IUPAC Name

4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c14-13(16)10-4-1-9(2-5-10)3-6-11-7-8-12(19-11)15(17)18/h1-8H,(H2,14,16)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOFJFNXVKQCTR-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553-59-9, 13946-82-2
Record name H 193
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(5-nitrofuran-2-yl)ethenyl]benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R8TH33JTZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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